molecular formula C16H12N4O3S2 B354095 N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 876880-58-9

N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B354095
CAS No.: 876880-58-9
M. Wt: 372.4g/mol
InChI Key: FISHXSJIKGOBDN-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is typically synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.

    Formation of Oxadiazole Moiety: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide and subsequent oxidation.

    Coupling Reactions: The final step involves coupling the benzothiazole and oxadiazole moieties with the furan ring through a sulfanyl linkage, followed by acetamide formation.

Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and oxadiazole rings.

Common reagents used in these reactions include dimethylformamide (DMF), acetic acid, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like alpha-glucosidase, which is involved in carbohydrate metabolism, making it a potential antidiabetic agent. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be compared with other benzothiazole derivatives such as:

Properties

CAS No.

876880-58-9

Molecular Formula

C16H12N4O3S2

Molecular Weight

372.4g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H12N4O3S2/c1-9-10(6-7-22-9)14-19-20-16(23-14)24-8-13(21)18-15-17-11-4-2-3-5-12(11)25-15/h2-7H,8H2,1H3,(H,17,18,21)

InChI Key

FISHXSJIKGOBDN-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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